molecular formula C14H10F2O2 B6306859 2-(Benzyloxy)-4,5-difluorobenzaldehyde CAS No. 1823269-78-8

2-(Benzyloxy)-4,5-difluorobenzaldehyde

Cat. No.: B6306859
CAS No.: 1823269-78-8
M. Wt: 248.22 g/mol
InChI Key: GMJWQZIVEYRKDK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,5-difluorobenzaldehyde is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of a benzyloxy group attached to a difluorobenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,5-difluorobenzaldehyde typically involves the reaction of 4,5-difluorobenzaldehyde with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(benzyloxy)-4,5-difluorobenzoic acid.

    Reduction: Formation of 2-(benzyloxy)-4,5-difluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4,5-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,5-difluorobenzaldehyde depends on its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluorobenzaldehyde core may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-(Benzyloxy)benzaldehyde: Lacks the fluorine atoms, which may affect its reactivity and applications.

    4,5-Difluorobenzaldehyde: Lacks the benzyloxy group, which may reduce its potential interactions with biological targets.

    2-(Benzyloxy)-4-fluorobenzaldehyde: Contains only one fluorine atom, which may alter its chemical properties.

Uniqueness: 2-(Benzyloxy)-4,5-difluorobenzaldehyde is unique due to the combination of the benzyloxy group and the difluorobenzaldehyde core. This combination imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4,5-difluoro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJWQZIVEYRKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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